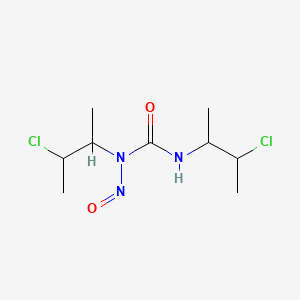

1,3-Bis(3-chloro-2-butyl)-1-nitrosourea

Description

Structure

3D Structure

Properties

CAS No. |

63548-66-3 |

|---|---|

Molecular Formula |

C9H17Cl2N3O2 |

Molecular Weight |

270.15 g/mol |

IUPAC Name |

1,3-bis(3-chlorobutan-2-yl)-1-nitrosourea |

InChI |

InChI=1S/C9H17Cl2N3O2/c1-5(10)7(3)12-9(15)14(13-16)8(4)6(2)11/h5-8H,1-4H3,(H,12,15) |

InChI Key |

GQCFVKLGPGTLCV-UHFFFAOYSA-N |

SMILES |

CC(C(C)Cl)NC(=O)N(C(C)C(C)Cl)N=O |

Canonical SMILES |

CC(C(C)Cl)NC(=O)N(C(C)C(C)Cl)N=O |

Synonyms |

1,3-bis(3-chloro-2-butyl)-1-nitrosourea |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Characterization

Precursor Synthesis: 1,3-Bis(3-chloro-2-butyl)urea Derivatives

The foundational step in the synthesis of the target compound is the preparation of the corresponding urea (B33335) precursor, 1,3-bis(3-chloro-2-butyl)urea. This is typically achieved through the reaction of a suitable amine with a carbonyl-introducing reagent. A common method for the synthesis of symmetrical ureas involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI).

A plausible synthetic route would involve the reaction of 2 moles of 3-chloro-2-butylamine with 1 mole of phosgene or a similar reagent. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, the urea can be synthesized from the corresponding isocyanate. The 3-chloro-2-butyl isocyanate can be reacted with 3-chloro-2-butylamine to yield the desired 1,3-bis(3-chloro-2-butyl)urea.

Nitrosation Reactions and Optimized Conditions

The final step in the synthesis is the nitrosation of the 1,3-bis(3-chloro-2-butyl)urea precursor. This reaction introduces the nitroso (-N=O) group, which is characteristic of nitrosoureas. A common nitrosating agent is sodium nitrite (B80452) (NaNO₂) used in an acidic medium, such as formic acid or a mixture of hydrochloric acid and acetic acid. google.com

The reaction is typically performed at low temperatures, often between 0 and 5°C, to control the reactivity of the nitrosating agent and minimize side reactions. The urea precursor is dissolved in the acidic medium, and an aqueous solution of sodium nitrite is added dropwise with stirring. google.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

General nitrosation reaction conditions are outlined in the table below, based on procedures for similar compounds. google.com

| Parameter | Condition |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) |

| Solvent/Acid | Acetic Acid, Formic Acid, or a mixture with Hydrochloric Acid |

| Temperature | 0-5 °C |

| Reaction Time | Typically 1-3 hours |

| Work-up | Quenching with cold water, filtration of the precipitate |

Stereochemical Considerations in Synthesis (e.g., threo- and erythro-isomers)

The 3-chloro-2-butyl group in 1,3-Bis(3-chloro-2-butyl)-1-nitrosourea contains two chiral centers, leading to the existence of stereoisomers. Specifically, the compound can exist as threo and erythro diastereomers. The stereochemistry of the final product is determined by the stereochemistry of the starting material, 3-chloro-2-butanol, which is used to synthesize the corresponding amine.

The synthesis of the separate threo- and erythro-isomers of this compound requires the use of the corresponding pure stereoisomers of 3-chloro-2-butylamine. The decomposition of the threo- and erythro-isomers of this compound has been studied, indicating that the stereochemistry can influence the compound's stability and reactivity. organicchemistrydata.org

Isolation and Purification Techniques

After the nitrosation reaction, the crude this compound needs to be isolated and purified to remove any unreacted starting materials, byproducts, and impurities. A common method for isolation is precipitation by adding the reaction mixture to cold water, followed by filtration to collect the solid product. google.com

Further purification can be achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent depends on the solubility of the compound and the impurities. Common solvents for recrystallization of nitrosoureas include ether-hexane or dichloromethane-petroleum ether mixtures. Column chromatography using silica (B1680970) gel is another effective method for obtaining a highly pure product.

Spectroscopic and Analytical Characterization for Research Purity

To confirm the identity and purity of the synthesized this compound, a variety of spectroscopic and analytical techniques are employed.

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments. Key signals would include those for the methyl groups, the methine protons adjacent to the chlorine and nitrogen atoms, and the NH proton of the urea moiety. The chemical shifts and coupling constants would differ for the threo and erythro isomers due to their different spatial arrangements.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms would be particularly informative.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks. Chemical ionization mass spectrometry is a soft ionization technique that can be used to observe the protonated molecular ion, which is useful for confirming the molecular weight. nih.gov

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

Due to the inherent instability and reactivity of nitrosourea (B86855) compounds, ensuring their purity is paramount for any subsequent application. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose. nih.gov A reversed-phase HPLC method would be the most suitable approach for assessing the purity of this compound.

The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection. A C18 column is a common choice for the reversed-phase separation of nitrosoureas. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. UV detection is often employed, as the nitrosourea chromophore absorbs in the UV region.

A typical HPLC method for a related nitrosourea compound is presented in the table below, which could serve as a starting point for method development for this compound.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| This table presents a general HPLC method that can be adapted for the analysis of nitrosourea compounds. |

The purity of the synthesized this compound would be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram.

Development of Novel Synthetic Strategies for Nitrosourea Analogues

The development of novel synthetic strategies for nitrosourea analogues is driven by the desire to enhance their therapeutic index, improve their stability, and overcome mechanisms of drug resistance. Research in this area is multifaceted, exploring various chemical modifications to the basic nitrosourea scaffold.

One strategy involves the incorporation of different alkyl or cycloalkyl groups at the N-1 and N-3 positions of the urea backbone. This can influence the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier, a critical feature for the treatment of brain tumors. The synthesis of analogues with varying stereochemistry, such as the threo and erythro isomers of this compound, allows for the investigation of structure-activity relationships. A study on the decomposition of these specific diastereomers has been reported, highlighting the importance of stereochemistry on the chemical properties of these compounds. acs.org

Another avenue of research focuses on the development of water-soluble nitrosourea analogues to improve their formulation and administration. This can be achieved by introducing hydrophilic moieties, such as hydroxyl or amino acid groups, into the molecule.

Furthermore, the design of "carrier-linked" nitrosoureas represents a sophisticated approach to targeted drug delivery. In this strategy, the nitrosourea moiety is attached to a carrier molecule, such as a sugar, amino acid, or steroid, that can selectively target cancer cells. This approach aims to increase the concentration of the cytotoxic agent at the tumor site while minimizing systemic toxicity.

The table below summarizes some of the strategies employed in the development of novel nitrosourea analogues.

| Strategy | Rationale | Example Compound Class |

| Modification of Alkyl Groups | Modulate lipophilicity and reactivity | Chloroethyl-, chlorobutyl-nitrosoureas |

| Introduction of Hydrophilic Groups | Enhance water solubility | Hydroxyalkylnitrosoureas |

| Carrier-Linked Prodrugs | Targeted drug delivery | Sugar-nitrosourea conjugates |

| Incorporation of Heterocycles | Alter electronic properties and biological activity | Pyrimidinyl-nitrosoureas |

| This table outlines various approaches to the design of new nitrosourea-based compounds. |

Decomposition Pathways and Chemical Reactivity of 1,3 Bis 3 Chloro 2 Butyl 1 Nitrosourea

Decomposition Kinetics and Mechanisms in Aqueous and Biologically Relevant Media

The decomposition of 1,3-Bis(3-chloro-2-butyl)-1-nitrosourea in aqueous solutions is a critical area of study to understand its reactivity. Research has focused on the diastereomers of this compound, specifically 1,3-bis(threo-3-chloro-2-butyl)-1-nitrosourea and 1,3-bis(erythro-3-chloro-2-butyl)-1-nitrosourea. The decomposition of these stereoisomers in buffered water leads to a variety of products, the analysis of which reveals the underlying reaction mechanisms.

The decomposition process is understood to proceed through the formation of key intermediates. A significant pathway involves the generation of a 3-chloro-2-butyldiazo hydroxide (B78521) intermediate. This species is unstable and subsequently breaks down, leading to the formation of various products. The stereochemistry of the resulting products, such as 3-chloro-2-butanols and 2-chloro-2-butenes, provides evidence for the involvement of both SN1/E1 and SN2/E2 type reactions. This indicates a complex mechanism where a secondary 3-chloro-2-butyl carbonium ion is formed, as well as concerted reactions occurring with the loss of nitrogen from the diazo hydroxide intermediate.

Identification of Reactive Intermediates Formed During Decomposition

The decomposition of this compound, like other nitrosoureas, involves the formation of highly reactive intermediates that drive its chemical transformations. The primary intermediates identified are:

3-chloro-2-butyldiazo hydroxide: This intermediate is formed from the initial breakdown of the nitrosourea (B86855) molecule. Its instability leads to the rapid release of nitrogen gas and the formation of other reactive species.

Isocyanate groups: The decomposition process also yields an isocyanate moiety. These groups are known to be reactive towards various biological molecules.

Chloroethyl carbonium ions: The formation of a secondary 3-chloro-2-butyl carbonium ion is a key step in the decomposition pathway. This electrophilic species is highly reactive and can participate in various nucleophilic substitution and elimination reactions, leading to the observed product distribution. The study of deuterated analogues of related nitrosoureas, such as BCNU, has provided strong evidence for the intermediacy of chloroethyl carbonium ions. nih.gov

Influence of Environmental Factors on Decomposition

The stability and decomposition rate of nitrosoureas are significantly influenced by environmental conditions such as pH, temperature, and the solvent system.

pH: The decomposition of nitrosoureas is generally base-catalyzed. In alkaline solutions, the rate of decomposition increases significantly. nih.gov Conversely, in acidic conditions, many nitrosoureas exhibit greater stability. nih.govnih.gov For instance, the decomposition of S-nitrosocysteine, a related nitroso compound, is highly pH-dependent, with maximum decomposition occurring around the physiological pH of 7.4. nih.gov While specific kinetic data for this compound across a wide pH range is not extensively documented, the general trend observed for other nitrosoureas is expected to apply.

Temperature: Temperature has a profound effect on the decomposition rate of nitrosoureas. Increased temperatures accelerate the decomposition process. Studies on the related compound BCNU have shown that its decomposition in aqueous media is temperature-dependent, with the rate of breakdown increasing at elevated temperatures. This accelerated decomposition at higher temperatures can impact the profile of reactive intermediates generated.

Solvent Systems: The nature of the solvent can influence the stability and decomposition pathways of nitrosoureas. The solubility and the polarity of the solvent can affect the rate of hydrolysis and the distribution of decomposition products.

Role of Chemical Adduct Formation in Decomposition

A critical aspect of the reactivity of nitrosoureas is their ability to form chemical adducts with biological macromolecules. The reactive intermediates generated during decomposition, particularly the chloroethyl carbonium ions, are potent alkylating agents. These electrophilic species can react with nucleophilic sites on molecules such as DNA and proteins.

Comparative Decomposition Profiles with Other Nitrosourea Derivatives

The decomposition of this compound can be compared with that of other well-studied nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU).

A key difference lies in the nature of the alkylating moiety. While BCNU generates a primary 2-chloroethyl carbonium ion, this compound generates a secondary 3-chloro-2-butyl carbonium ion. This difference in the stability and reactivity of the resulting carbocation can influence the product distribution and the rates of competing SN1/E1 and SN2/E2 reactions.

The carbamoylating activity, which is related to the isocyanate intermediate formed, can also vary between different nitrosourea derivatives. Some nitrosoureas, such as chlorozotocin (B1668840) and streptozotocin, are noted for their low carbamoylating activity. nih.gov

Below is a comparative table of decomposition characteristics for different nitrosoureas:

| Feature | This compound | 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) |

| Alkylating Intermediate | Secondary 3-chloro-2-butyl carbonium ion | Primary 2-chloroethyl carbonium ion | Primary 2-chloroethyl carbonium ion |

| Decomposition Products | 3-chloro-2-butanols, 2-chloro-2-butenes | 2-chloroethanol, vinyl chloride, acetaldehyde | 2-chloroethanol, cyclohexylamine (B46788) derivatives |

| Known Stereochemical Aspects | Decomposition of threo and erythro diastereomers studied | Rearrangement to 1-chloroethylcarbonium ion observed nih.gov | - |

| Relative Decomposition Rate | Data not widely available | Faster decomposition in blood compared to CCNU nih.gov | Slower decomposition in blood compared to BCNU nih.gov |

Molecular Mechanisms of Action and Dna Interactions

DNA Alkylation Properties of 1,3-Bis(3-chloro-2-butyl)-1-nitrosourea

The defining characteristic of this compound is its ability to covalently modify DNA bases through alkylation. This process is initiated by the in vivo decomposition of the nitrosourea (B86855) to form a chloroethyl diazonium ion, which then attacks nucleophilic sites on the DNA.

Research on analogous nitrosoureas demonstrates a distinct preference for alkylating guanine (B1146940) residues, particularly at the O⁶ position. nih.gov The initial reaction involves the addition of a chloroethyl group to the O⁶ atom of guanine, forming an O⁶-chloroethylguanine monoadduct. bio-conferences.orgnih.gov While other sites on purine bases can be alkylated, the O⁶-guanine lesion is considered a critical precursor to the most cytotoxic DNA damage. nih.gov Studies have also shown that the DNA sequence context can influence the frequency of O⁶-guanine alkylation, with certain flanking nucleotides creating a more "permissive" environment for this modification.

The formation of DNA interstrand cross-links by CENUs is a multi-step process. nih.gov

Initial Alkylation: The first step is the chloroethylation of the O⁶ position of a guanine residue on one DNA strand, creating a monoadduct. nih.gov

Cross-link Formation: This initial adduct is unstable. A subsequent, slower reaction occurs where the chlorine atom is displaced by a nucleophilic site on the opposite DNA strand, typically the N¹ position of cytosine. This forms a stable "ethano bridge" linking the two strands of the DNA helix. nih.gov

This delayed, two-step reaction is a hallmark of chloroethylnitrosoureas. nih.gov The time lag between the formation of the initial monoadduct and the final interstrand cross-link provides a window for cellular DNA repair mechanisms to intervene. nih.gov

Table 1: Key DNA Adducts Formed by Chloroethylnitrosoureas

| Adduct Type | Description | Significance |

| O⁶-chloroethylguanine | An initial monoadduct formed by the attachment of a chloroethyl group to the O⁶ position of guanine. | Precursor to interstrand cross-links; a primary target for DNA repair enzymes. bio-conferences.orgnih.gov |

| DNA Interstrand Cross-link (ICL) | A covalent bridge formed between opposite strands of the DNA double helix, often between guanine and cytosine. nih.gov | Highly cytotoxic; physically prevents DNA strand separation required for replication and transcription. psu.edu |

Impact on DNA Replication and Transcription Processes

The formation of bulky DNA adducts and, more critically, interstrand cross-links by this compound presents a significant physical barrier to the cellular machinery responsible for DNA replication and transcription. wikipedia.org When a replication fork encounters an ICL, it stalls, unable to separate the DNA strands to synthesize new daughter strands. This blockage can trigger cell cycle arrest, often in the G2/M phase, as the cell attempts to repair the damage before proceeding to mitosis. wikipedia.org Similarly, RNA polymerase is blocked by ICLs, halting the transcription of genes into messenger RNA and disrupting protein synthesis. Abortive attempts to repair or replicate past this damage can lead to the formation of double-strand breaks, further contributing to cell death.

Modulation of DNA Repair Pathways

The efficacy of this compound is intrinsically linked to the cell's capacity to repair the DNA damage it induces. The compound not only causes damage but also interacts with the very pathways designed to fix it.

The primary defense mechanism against O⁶-guanine alkylation is a specialized DNA repair protein called O⁶-alkylguanine-DNA alkyltransferase (AGT), often referred to as MGMT. psu.edunih.gov This enzyme functions through a "suicide mechanism," where it directly transfers the alkyl group from the O⁶ position of guanine to one of its own cysteine residues. nih.gov This action repairs the DNA lesion in a single step but permanently inactivates the MGMT protein. nih.gov

Crucially, some breakdown products of nitrosoureas can inactivate the MGMT protein, thereby crippling the cell's ability to remove the initial O⁶-chloroethylguanine adducts. nih.gov This inhibition is a key aspect of the compound's mechanism, as it prevents the repair of the monoadducts, allowing more time for them to convert into lethal interstrand cross-links. psu.edunih.gov The expression level of MGMT in cells is a critical determinant of their resistance to chloroethylnitrosoureas. bio-conferences.org

While MGMT is the direct repair pathway for the initial lesion, the more complex interstrand cross-links require the coordinated action of other DNA repair systems. Once an ICL is formed, pathways such as nucleotide excision repair and homologous recombination are thought to be involved in its removal. inchem.org Furthermore, breakdown products of some nitrosoureas, such as 2-chloroethyl isocyanate, have been shown to inhibit DNA repair processes more broadly, further enhancing their cytotoxic effects. nih.gov This multi-faceted attack on both DNA structure and the cell's ability to repair it underscores the potent activity of this class of compounds.

Mechanisms of Mutagenicity and Genotoxicity in Model Systems

The primary mechanism of action for these compounds involves their ability to act as potent alkylating agents, leading to the formation of various DNA adducts and subsequent damage. nih.govmdpi.com This alkylating activity is the root of their mutagenic and genotoxic effects observed across different biological systems, from prokaryotic cells to eukaryotic organisms. nih.gov

Mutagenicity in Bacterial Systems

The mutagenic potential of chloroethylnitrosourea compounds has been demonstrated in bacterial assays, most notably the Ames Salmonella typhimurium assay. nih.gov This test utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it in their growth medium. Mutagenic agents can cause reverse mutations, restoring the ability of these bacteria to produce their own histidine and thus grow on a histidine-free medium.

Studies have shown that various chloroethylnitrosoureas induce base-pair substitution mutations in these bacterial strains. nih.gov This indicates that these compounds or their degradation products can chemically alter DNA bases, leading to errors during DNA replication and the substitution of one nucleotide base for another. The mutagenic activity of some nitrosoureas was observed to increase after incubation with rat liver microsomes, suggesting that metabolic activation can play a role in their mutagenicity. nih.gov

| Model System | Compound Type | Observed Effect | Reference |

| Salmonella typhimurium | Chloroethylnitrosoureas | Induction of base-pair substitutions | nih.gov |

| Salmonella typhimurium | Methylnitrosoureas | Potent mutagenicity, often exceeding that of chloroethyl analogs | nih.gov |

Genotoxicity in Eukaryotic Systems

In eukaryotic systems, including cultured mammalian cells and animal models, chloroethylnitrosoureas exhibit significant genotoxicity. This is primarily attributed to their ability to form DNA monoadducts and, crucially, interstrand crosslinks (ICLs). nih.gov These ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking essential cellular processes like DNA replication and transcription. nih.govresearchgate.net

The formation of ICLs is a two-step process. Initially, the chloroethylnitrosourea compound alkylates the O⁶-position of a guanine base in the DNA, forming an O⁶-chloroethylguanine adduct. nih.gov This initial lesion is unstable and can undergo an intramolecular rearrangement to form an N1-O⁶-ethenoguanine intermediate. This intermediate can then react with the cytosine on the opposite DNA strand, resulting in a covalent crosslink. researchgate.net

The genotoxic effects of these compounds have been documented through various experimental observations:

DNA Fragmentation: Studies using techniques like alkaline elution have demonstrated that treatment with nitrosourea compounds leads to DNA fragmentation in primary cultures of human and rat hepatocytes. nih.gov

Chromosomal Aberrations: The extensive DNA damage caused by these agents can lead to more severe genetic alterations, including chromosomal damage. nih.gov

Inhibition of DNA Repair: Some breakdown products of nitrosoureas, such as isocyanates, can inhibit DNA repair enzymes, further exacerbating the genotoxic effects of the primary alkylating damage. nih.gov

The genotoxicity of these compounds is a key factor in their biological activity. The inability of a cell to properly repair the DNA damage, particularly the highly disruptive ICLs, can trigger programmed cell death pathways, such as apoptosis. nih.gov

| Model System | Compound | Observed Genotoxic Effect | Mechanism | Reference |

| Human and Rat Hepatocytes | Various N-nitroso compounds | DNA fragmentation, Unscheduled DNA synthesis | Alkylation of DNA bases | nih.gov |

| Cultured Mammalian Cells | Chloroethylnitrosoureas (e.g., BCNU) | Formation of Interstrand Crosslinks (ICLs) | Two-step formation via O⁶-chloroethylguanine | nih.gov |

| Eukaryotic Cells | Chloroethylnitrosoureas (e.g., BCNU) | Chromosomal damage, Gene mutations | Extensive DNA adduct formation | nih.gov |

Structure Activity Relationship Sar Studies

Influence of 3-chloro-2-butyl Side Chains on Reactivity and Biological Activity

The presence of two 3-chloro-2-butyl side chains on the nitrosourea (B86855) scaffold is a defining feature of 1,3-Bis(3-chloro-2-butyl)-1-nitrosourea, significantly influencing its chemical reactivity and subsequent biological effects. These branched and chlorinated alkyl groups are instrumental in the compound's mechanism of action, which is presumed to follow the general pathway of other chloroethylnitrosoureas (CENUs). This involves the generation of reactive intermediates that can alkylate biological macromolecules, a process central to the cytotoxic effects of this class of compounds.

Effect of Butyl Chain Stereochemistry (e.g., threo- vs. erythro-isomers) on Decomposition and Activity

The 3-chloro-2-butyl side chain contains two chiral centers, giving rise to the possibility of diastereomers, specifically the threo and erythro isomers. This stereochemical variation has a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with biological targets and its decomposition kinetics.

Comparative Analysis of this compound with Related Nitrosourea Analogues

To better understand the unique properties of this compound, a comparative analysis with well-known nitrosourea analogues such as BCNU (Carmustine) and CCNU (Lomustine) is instructive.

| Feature | This compound | BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) | CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) |

| Alkylating Side Chains | Two 3-chloro-2-butyl groups | Two 2-chloroethyl groups | One 2-chloroethyl group and one cyclohexyl group |

| Lipophilicity | Expected to be high due to the butyl chains | High | Very high due to the cyclohexyl group |

| Stereochemistry | Possesses chiral centers, leading to diastereomers (threo and erythro) | Achiral | Achiral |

| Mechanism of Action | DNA alkylation and cross-linking | DNA alkylation and cross-linking | DNA alkylation and cross-linking |

The branched nature and increased steric bulk of the 3-chloro-2-butyl side chains in comparison to the linear 2-chloroethyl groups of BCNU may influence the rate of decomposition and the accessibility of the reactive intermediates to their biological targets. The presence of two alkylating moieties, similar to BCNU, suggests a bifunctional alkylating capability, potentially leading to a higher propensity for DNA interstrand cross-linking compared to monofunctional agents. The lipophilicity, a key factor in the ability of nitrosoureas to cross the blood-brain barrier, is likely to be significant for this compound, though potentially different from the highly lipophilic CCNU. The most striking difference, however, lies in the stereoisomerism of this compound, a feature absent in BCNU and CCNU, which introduces a layer of complexity and potential for stereospecific biological activity.

Rational Design Principles for Modulating Nitrosourea Properties

The development of novel nitrosourea analogues is guided by rational design principles aimed at optimizing their therapeutic index – maximizing anticancer activity while minimizing toxicity. Key strategies involve modifying the structure to influence properties such as:

Lipophilicity and Bioavailability: The nature of the substituent on the N-3 position of the urea (B33335) moiety significantly impacts the drug's solubility and ability to cross biological membranes. By introducing more polar or ionizable groups, water solubility can be increased, while the addition of bulky, nonpolar groups enhances lipophilicity.

Reactivity and Stability: The electronic and steric properties of the side chains can be altered to control the rate of decomposition and the generation of reactive alkylating species. For instance, modifying the substitution pattern on the chloroethyl group can influence the stability of the resulting carbocation.

Targeting and Selectivity: A major goal in nitrosourea design is to achieve selective delivery to tumor cells. This can be approached by attaching the nitrosourea moiety to carrier molecules, such as amino acids, sugars, or steroids, that are preferentially taken up by cancer cells.

Stereochemistry: As demonstrated by this compound, stereochemistry can play a critical role in biological activity. The rational design of stereospecific nitrosoureas, where only the more active and less toxic isomer is used, represents a sophisticated approach to improving the therapeutic profile of this class of compounds. This involves developing stereoselective synthetic methods to produce enantiomerically pure drugs.

By systematically applying these principles, medicinal chemists can fine-tune the properties of nitrosourea compounds to develop next-generation agents with improved efficacy and safety profiles.

Advanced Research Approaches and Future Perspectives

Computational Chemistry and Molecular Modeling of Nitrosourea (B86855) Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the mechanisms of action of nitrosourea compounds at the molecular level. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

Prediction of Reactive Intermediates and Decomposition Pathways

The biological activity of nitrosoureas is contingent upon their decomposition to form reactive intermediates. Computational studies on analogous nitrosoureas, such as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), have shown that these compounds break down in aqueous solutions to produce a chloroethyl carbonium ion and an isocyanate. The chloroethyl carbonium ion is a key alkylating species that can form adducts with DNA. nih.gov

For 1,3-Bis(3-chloro-2-butyl)-1-nitrosourea, which exists as threo and erythro diastereomers, the decomposition process is more complex due to the stereochemistry of the butyl group. Studies on the decomposition of these specific diastereomers have been undertaken to understand their chemical reactivity. nih.gov While detailed quantum mechanical calculations predicting the precise transition states and energy barriers for each decomposition step of this compound are not extensively published, it is understood that the general mechanism involves the formation of a diazonium hydroxide (B78521) which then yields a reactive carbocation. The structure of the butyl group, including the position of the chlorine atom, will influence the stability and reactivity of this carbocation, and thus the specificity of its interactions with biological targets.

Computational models can predict the likelihood of different decomposition pathways and the nature of the resulting reactive species. For instance, density functional theory (DFT) calculations can be employed to model the electronic structure and energetics of the parent molecule and its decomposition products. scispace.com Such studies can help rationalize the observed biological activity and guide the design of new analogs with altered reactivity.

Docking Studies with DNA and Target Enzymes

Molecular docking simulations are instrumental in visualizing and quantifying the interactions between small molecules like nitrosoureas and their biological targets, primarily DNA and DNA repair enzymes. researchgate.net The primary mechanism of action for nitrosoureas involves the alkylation of DNA, leading to interstrand cross-links that inhibit DNA replication and transcription. nih.gov

Docking studies with BCNU have shown that the chloroethyl group can form a covalent bond with the O6 position of guanine (B1146940) in DNA. nih.gov This initial alkylation is followed by an intramolecular rearrangement to form an unstable intermediate that subsequently reacts with a cytosine on the opposing DNA strand, resulting in an interstrand cross-link. nih.gov For this compound, the bulkier and stereochemically defined butyl group would likely influence the binding affinity and orientation within the DNA grooves, potentially leading to different sequence specificities or cross-linking efficiencies compared to BCNU.

A key enzyme involved in resistance to nitrosoureas is O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that removes alkyl groups from the O6 position of guanine, thereby preventing the formation of cytotoxic cross-links. nih.govnih.gov Molecular docking simulations can be used to model the interaction of the reactive intermediates of this compound with the active site of MGMT. Understanding these interactions is crucial for designing strategies to overcome MGMT-mediated resistance.

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the nitrosourea and its target (e.g., DNA, MGMT). | The stereochemistry of the 3-chloro-2-butyl group may influence binding affinity. |

| Binding Pose | The preferred orientation of the nitrosourea within the binding site of its target. | Docking can predict how the diastereomers of the compound orient in the DNA minor groove. |

| Interaction Types | The nature of the chemical interactions (e.g., covalent, hydrogen bonding, van der Waals). | Identifies key residues in MGMT that may interact with the reactive intermediates. |

Development of Chemical Probes for Nitrosourea Activity

Chemical probes are powerful tools for studying the activity of molecules in complex biological systems. For nitrosoureas, probes can be designed to monitor their decomposition, DNA alkylation, and the cellular responses to the induced damage.

Fluorescent probes are particularly useful for imaging these processes in living cells. scispace.com A strategy for developing a probe for this compound activity could involve attaching a fluorophore to the nitrosourea scaffold in such a way that its fluorescence is quenched. Upon decomposition of the nitrosourea and release of the reactive species, the fluorophore would be liberated, leading to a "turn-on" fluorescent signal. scispace.com

Another approach is the development of activity-based probes (ABPs) that specifically target the enzymes involved in the DNA damage response elicited by nitrosoureas. rsc.org For example, ABPs could be designed to covalently bind to the active site of MGMT or other DNA repair proteins, allowing for their detection and quantification in cells. This would provide a direct measure of the cellular capacity to repair nitrosourea-induced damage.

Furthermore, nucleic acid-based probes modified with cross-linking agents can be used to study the formation of specific DNA adducts and interstrand cross-links. nih.govresearchgate.net These probes can be designed to mimic specific DNA sequences and can be used in vitro or in cells to map the sites of alkylation by this compound.

Strategies for Overcoming Resistance in Preclinical Models (e.g., combination with DNA repair inhibitors)

Resistance to nitrosoureas is a significant challenge and is often mediated by the DNA repair protein MGMT. nih.gov A primary strategy to overcome this resistance is the co-administration of nitrosoureas with inhibitors of MGMT. Pseudosubstrates for MGMT, such as O6-benzylguanine, can inactivate the enzyme, thereby preventing the repair of nitrosourea-induced DNA lesions and enhancing the cytotoxic effect of the drug. nih.gov

In preclinical models, the combination of nitrosoureas with inhibitors of other DNA repair pathways, such as base excision repair (BER) and poly(ADP-ribose) polymerase (PARP), has also shown promise. scispace.com By inhibiting multiple repair pathways, the cell's ability to cope with the DNA damage induced by this compound is significantly reduced, leading to increased cell death.

| DNA Repair Pathway | Inhibitor Class | Rationale for Combination |

| Direct Reversal | MGMT inhibitors (e.g., O6-benzylguanine) | Prevents the removal of O6-alkylguanine adducts, the precursors to interstrand cross-links. |

| Base Excision Repair (BER) | PARP inhibitors | Blocks the repair of single-strand breaks that can arise from the processing of alkylated bases. |

| Homologous Recombination (HR) | ATR/CHK1 inhibitors | Prevents the repair of double-strand breaks that can result from stalled replication forks at sites of DNA damage. |

Exploration of New Applications for Nitrosourea Chemical Scaffolds in Research

The nitrosourea scaffold, with its inherent reactivity, can be adapted for various research applications beyond its traditional role. The unique 3-chloro-2-butyl group of this compound offers opportunities for stereoselective synthesis and the development of novel chemical entities.

The nitrosourea moiety can be incorporated into larger molecules to create bifunctional agents. For example, it could be linked to a molecule that targets a specific protein or cellular compartment, thereby delivering the alkylating agent to a desired location. This approach could lead to the development of more selective and less toxic research tools.

Furthermore, the nitrosourea scaffold can be used in the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions of its decomposition products. nih.gov These new chemical entities could be screened for a wide range of biological activities, potentially uncovering new therapeutic applications. The stereochemistry of the 3-chloro-2-butyl group could be exploited to control the stereochemical outcome of these synthetic transformations.

Emerging Methodologies for Studying Complex Biological Interactions of this compound

Advanced analytical techniques are providing unprecedented detail into the complex biological interactions of chemical compounds. For this compound, these methodologies can shed light on its distribution, metabolism, and target engagement.

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and quantifying the metabolites of nitrosoureas in biological samples. nih.gov This can help to elucidate the complete decomposition and metabolic pathways of the compound in a cellular context. HRMS can also be used for DNA adductome analysis, a comprehensive method to identify all DNA adducts formed upon treatment with the nitrosourea. mdpi.com

Mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of drugs and their metabolites in tissue sections. nih.gov MSI could be used to map the distribution of this compound and its reactive intermediates within tissues and even single cells, providing insights into its pharmacokinetic and pharmacodynamic properties at a microscopic level.

Q & A

Q. Table 1. Key Analytical Techniques for Stability Assessment

| Parameter | Method | Detection Limit |

|---|---|---|

| Intact compound | HPLC-UV (270 nm) | 0.1 μg/mL |

| Decomposition products | GC-MS (chloroethylamines) | 10 ppb |

Q. Table 2. Strategies to Overcome Resistance

| Resistance Mechanism | Intervention | Validation Assay |

|---|---|---|

| AGT overexpression | O⁶-benzylguanine (10 μM) | Western blot (AGT) |

| GST-mediated detoxification | Ethacrynic acid (5 μM) | Glutathione reductase assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.